6-(cyclohexylmethoxy)-9H-purin-2-amine, also known as NU2058 or 6-O-cyclohexylmethyl guanine, is a substituted guanine derivative originally developed as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK1 and CDK2. [, ] It has been extensively studied for its effects on cell cycle regulation, DNA damage response, and interactions with other cellular processes. [, , , , , , , , ]
Microwave heating and Lewis acid catalysts can be employed to enhance reaction efficiency in certain steps. [, ]
NU2058 and its analogues share a common structural feature: a substituted purine or pyrimidine ring system. [, , ] The cyclohexylmethoxy group at the 6-position plays a crucial role in interacting with the ATP-binding site of target proteins, particularly CDKs. [, , , ] Modifications at other positions, such as the 2-amino group, influence the molecule's binding affinity and selectivity. [, , ] X-ray crystallography studies have revealed the binding mode of NU2058 and its analogues within the active site of CDK2, providing valuable insights for structure-based drug design. [, , ]
NU2058 was initially developed as a CDK inhibitor, specifically targeting CDK1 and CDK2. [] It competes with ATP for binding to the active site of these kinases, thereby inhibiting their activity. [, , ] This inhibition can lead to cell cycle arrest, particularly in the G1 phase. [, ] Studies have also demonstrated that NU2058 can potentiate the cytotoxicity of cisplatin through mechanisms that appear independent of its CDK2 inhibitory effects. [, ] These mechanisms may involve altering cisplatin transport, increasing platinum-DNA adduct levels, and sensitizing cells to DNA damage. [, ]
7.1. Cell cycle regulation: NU2058 has been utilized as a tool to investigate the role of CDKs in cell cycle progression. [, ] Its ability to induce G1 arrest in various cell types has provided insights into the regulation of cell cycle checkpoints and the consequences of CDK inhibition. [, ]
7.2. Cancer research: The potential of NU2058 as an anti-cancer agent has been explored due to its CDK inhibitory activity. [, ] Studies have investigated its effects on tumor cell growth, proliferation, and response to chemotherapy in various cancer models, including breast cancer and prostate cancer. [, ]
7.3. Investigating the role of RanBP3 in colorectal cancer: NU2058 was identified to selectively inhibit the proliferation of colorectal cancer cells with nuclear β-catenin activation by directly targeting RanBP3. [] This study suggests NU2058 may serve as a potential therapeutic agent for colorectal cancer. []
7.4. Enhancing chemotherapy efficacy: Research has shown that NU2058 can potentiate the cytotoxic effects of cisplatin, suggesting its potential use as a chemosensitizer. [, ] This finding has implications for developing combination therapies to enhance the efficacy of existing chemotherapeutic agents. [, ]
7.5. Studying diatom metabolism: NU2058 has been used to induce G1-phase cell cycle arrest in the marine diatom Phaeodactylum tricornutum, leading to insights into how intermediate metabolism is scheduled with respect to the cell cycle in a marine diatom. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4